An In-depth Technical Guide to 2,3,6-Trimethylphenol: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,6-Trimethylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and reactive profile of 2,3,6-trimethylphenol. An essential intermediate in the synthesis of α-tocopherol (Vitamin E), this aromatic compound is of significant interest to the pharmaceutical and polymer industries.[1][2] This document consolidates key data, outlines detailed experimental protocols for its application in synthesis, and provides visualizations of these processes to facilitate understanding and application in research and development settings.
Chemical Structure and Identification
2,3,6-Trimethylphenol, also known as 3-hydroxypseudocumene, is a substituted phenolic compound.[3] The structure consists of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 6.
Molecular Structure
Caption: Chemical structure of 2,3,6-Trimethylphenol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,3,6-trimethylphenol[3] |
| CAS Number | 2416-94-6[3] |
| Molecular Formula | C₉H₁₂O[3] |
| Molecular Weight | 136.19 g/mol [3] |
| SMILES | CC1=C(C(=C(C=C1)C)O)C[3] |
| InChI | InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3[3] |
Physicochemical Properties
2,3,6-Trimethylphenol is a white to light yellow crystalline solid at room temperature.[4] It exhibits solubility in various organic solvents and limited solubility in water.
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 58-62 °C[3][5] |
| Boiling Point | 215-226 °C[3][5] |
| Density | 0.940 g/cm³ |
| Water Solubility | 1.42 - 1.58 g/L at 25 °C[3][5] |
| Solubility in Organic Solvents | Very soluble in ethanol, ether, and benzene.[3] |
| pKa | 10.77 ± 0.15 (Predicted)[5] |
| logP | 2.67 - 2.80[3][5] |
| Vapor Pressure | 0.03 mmHg[3] |
| Flash Point | 100 °C[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of 2,3,6-trimethylphenol.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the three distinct methyl groups, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the nine unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-H and C=C stretching of the aromatic ring and methyl groups. |
Note: While spectral data is available in various databases, detailed peak assignments and spectra are best obtained from dedicated chemical analysis resources.
Experimental Protocols
2,3,6-Trimethylphenol is a key starting material for the synthesis of other important compounds, notably in the production of Vitamin E.
Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,6-Trimethylphenol
A common application of 2,3,6-trimethylphenol is its conversion to 2,3,5-trimethylhydroquinone, a direct precursor to Vitamin E.[3] This process typically involves oxidation followed by reduction.
Experimental Workflow: Synthesis of 2,3,5-Trimethylhydroquinone
Caption: Workflow for the synthesis of 2,3,5-Trimethylhydroquinone.
Methodology: Two-Step Synthesis of 2,3,5-Trimethylhydroquinone
This process involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), which is subsequently reduced to trimethylhydroquinone (B50269) (TMHQ).[3]
Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone
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Reactants: 2,3,6-trimethylphenol, an oxidizing agent (e.g., hydrogen peroxide, oxygen), and a suitable catalyst (e.g., copper-based).[3]
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Procedure: 2,3,6-trimethylphenol is dissolved in an appropriate solvent system. The oxidizing agent is introduced under controlled temperature and pressure in the presence of the catalyst. The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the intermediate TMBQ is isolated.
Step 2: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone
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Reactants: 2,3,5-trimethyl-1,4-benzoquinone, a reducing agent (e.g., hydrogen gas), and a catalyst (e.g., palladium on carbon).
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Procedure: The isolated TMBQ is dissolved in a suitable solvent and subjected to reduction. The reaction is typically carried out in a hydrogenation reactor under a hydrogen atmosphere. The completion of the reaction is monitored, and the final product, TMHQ, is purified, often through recrystallization.
Isomerization of 2,3,6-Trimethylphenol to 2,3,5-Trimethylphenol
2,3,6-Trimethylphenol can be isomerized to 2,3,5-trimethylphenol, another valuable chemical intermediate.[6]
Experimental Workflow: Isomerization of 2,3,6-Trimethylphenol
Caption: Workflow for the isomerization of 2,3,6-Trimethylphenol.
Methodology: Lewis Acid-Catalyzed Isomerization
This procedure utilizes a strong Lewis acid to facilitate the rearrangement of the methyl groups on the phenolic ring.[6]
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Reactants: 2,3,6-trimethylphenol, anhydrous aluminum trichloride (B1173362) (AlCl₃), and a high-boiling solvent (e.g., xylene).
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Procedure:
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In a reaction vessel under an inert atmosphere, 2,3,6-trimethylphenol is dissolved in the solvent.
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Anhydrous aluminum trichloride is added portion-wise with stirring.
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The reaction mixture is heated to reflux for several hours, with the progress monitored by GC or HPLC.
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After completion, the reaction is cooled and quenched by the slow addition of water.
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The organic layer is separated, washed, and dried.
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The final product, 2,3,5-trimethylphenol, is isolated and purified by fractional distillation under reduced pressure.
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Analytical Methods
The analysis of 2,3,6-trimethylphenol and its reaction products is typically performed using chromatographic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the separation and identification of trimethylphenol isomers and other volatile components in a reaction mixture.[6]
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High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the progress of reactions involving 2,3,6-trimethylphenol, providing quantitative data on the consumption of reactants and the formation of products.
Applications
The primary industrial application of 2,3,6-trimethylphenol is as a key intermediate in the synthesis of Vitamin E.[1][2] It is also utilized in the production of antioxidants for polymers and plastics and as a comonomer in the modification of polyphenylene oxide (PPO) resins.[2]
Safety Information
2,3,6-Trimethylphenol is a chemical that requires careful handling. It may cause skin and eye irritation and can be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
